Alitame
Overview
Description
Alitame is an aspartic acid-containing dipeptide sweetener . It was developed by Pfizer in the early 1980s and is currently marketed in some countries under the brand name Aclame . Alitame is about 2000 times sweeter than sucrose (table sugar), about 10 times sweeter than aspartame, and has no aftertaste .
Synthesis Analysis
Alitame is prepared by a multistep synthesis involving the reaction between two intermediates, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame / 4-methylbenzenesulfonic acid adduct followed by additional purification steps, and finally recrystallization from water as the 2.5 hydrate .
Molecular Structure Analysis
The molecular formula of Alitame is C14H25N3O4S . It is a dipeptide of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety .
Chemical Reactions Analysis
Alitame and its constituents, the beta isomer and alanine amide, are measured by reverse-phase ion-pair HPLC . A high pressure liquid chromatograph, operated at room temperature, with a constant flow pump and a 15 x 0.4 cm NovaPak C18 reverse phase ion-pair column is used .
Physical And Chemical Properties Analysis
Alitame is a white, crystalline powder, odourless or having a slight characteristic odour . It is freely soluble in water and in ethanol . The specific rotation is between +40o and +50o, 1% (w/v) in water .
Scientific Research Applications
1. Molecular Basis of Sweetness
Alitame, a high-intensity artificial sweetener with a sweetness potency 2000 times greater than sucrose, has been studied for its molecular structure and vibrational wavenumbers. This research aimed to understand the correlation between the sweetness of alitame and selected molecular descriptors. A strong hydrogen bond was identified in alitame, and specific dihedral angles between molecular groups were associated with its sweetness. Understanding these molecular structures can aid in designing new artificial sweeteners, especially important in contexts like diabetes and obesity management (Altunayar‐Unsalan & Ünsalan, 2021).
2. Detection in Food Products
Research has been conducted to develop a high-performance liquid chromatography (HPLC) method for detecting alitame in liquid dairy products and milk-containing beverages. This method is essential for ensuring that the amount of sweeteners in food products does not exceed national standards and for improving the accuracy of food labeling, which is crucial for consumer protection (Yu et al., 2022).
3. Stability and Degradation Analysis
The stability and degradation of alitame have been a topic of interest. Understanding the stability constants of alitame with different ions under physiological conditions is crucial for its application in food products. Studies have focused on the interaction of alitame with ions like H(I) and Cu(II), providing insights into how alitame behaves in various environments, which is vital for ensuring its safety and efficacy as a food additive (Kholeif & Anderegg, 1999).
4. Comparative Sweetness Analysis
Alitame's taste characteristics have been compared with other sweeteners like aspartame and sucralose. Understanding how alitame compares to these sweeteners in terms of taste intensity and duration is important for food industry applications, especially in creating products that meet specific taste profiles (Ott, Edwards, & Palmer, 1991).
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBOUFAWPCPFTQ-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043780 | |
Record name | Alitame (Parent) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |
Record name | Alitame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Alitame | |
Color/Form |
Crystalline powder | |
CAS RN |
80863-62-3, 99016-42-9 | |
Record name | Alitame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80863-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alitame anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alitame (Parent) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALITAME ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCE8DAE750 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alitame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100 °C | |
Record name | Alitame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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